molecular formula C18H32N4O3 B5325817 2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol

2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol

货号 B5325817
分子量: 352.5 g/mol
InChI 键: JNNSNLJDWIJRAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol, commonly known as BMS-986165, is a novel small molecule inhibitor that is being developed for the treatment of autoimmune diseases. It is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a key role in the signaling pathways of several cytokines that are involved in the pathogenesis of autoimmune diseases.

作用机制

2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol is a member of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways of several cytokines that are involved in the pathogenesis of autoimmune diseases. BMS-986165 selectively inhibits this compound, thereby blocking the downstream signaling of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to inhibit the production of several cytokines that are involved in the pathogenesis of autoimmune diseases, including IL-12, IL-23, and type I IFNs. This leads to a reduction in inflammation and disease activity in animal models of autoimmune diseases. The compound has also been shown to have a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

The advantages of using BMS-986165 in lab experiments include its high selectivity for 2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol and its potent inhibition of downstream cytokine signaling pathways. However, the limitations of using BMS-986165 in lab experiments include its relatively low solubility in aqueous solutions and its potential for off-target effects.

未来方向

For the development of BMS-986165 include clinical trials in patients with autoimmune diseases to assess its safety and efficacy. The compound may also be tested in combination with other drugs that target different cytokine signaling pathways to achieve a more complete inhibition of inflammation in autoimmune diseases. Additionally, further studies may be conducted to investigate the potential of BMS-986165 in the treatment of other inflammatory conditions, such as cancer and infectious diseases.

合成方法

The synthesis of BMS-986165 involves a multi-step process that starts with the preparation of 4-methylpiperazine, which is then converted to the key intermediate 3-(4-methylpiperazin-1-yl)propanoic acid. This intermediate is then coupled with 1,4'-bipiperidine-1'-carboxylic acid to form the bipiperidine core structure. The final step involves the introduction of the oxoethyl group to form the target compound.

科学研究应用

BMS-986165 has shown promising results in preclinical studies for the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. The compound has demonstrated potent inhibition of 2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanol and downstream cytokine signaling pathways, leading to a reduction in inflammation and disease activity in animal models.

属性

IUPAC Name

2-hydroxy-1-[4-[3-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O3/c1-19-9-11-21(12-10-19)18(25)15-3-2-6-22(13-15)16-4-7-20(8-5-16)17(24)14-23/h15-16,23H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNSNLJDWIJRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。